molecular formula C10H11NO3S B3021253 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 950277-15-3

1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B3021253
CAS No.: 950277-15-3
M. Wt: 225.27 g/mol
InChI Key: NFGUPHSBQSPLCC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a cyclic sulfonamide (sultam) derivative with a fused benzothiazine core. Its structure features a sulfur atom in a distorted tetrahedral geometry bonded to two oxygen atoms (SO₂ group), a nitrogen atom, and a carbon atom (). The ethyl substituent at the N1 position distinguishes it from other analogs and influences its conformational flexibility and pharmacological activity. This compound has gained attention for its dual role as:

  • A potent non-steroidal anti-inflammatory drug (NSAID) with higher efficacy than Piroxicam® and Meloxicam® in pain and inflammation management .
  • A versatile enol nucleophile in multicomponent reactions (MCRs) for synthesizing fused 2-amino-4H-pyran derivatives .

Properties

IUPAC Name

1-ethyl-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGUPHSBQSPLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an ethyl-substituted aniline derivative with a sulfur-containing reagent under acidic or basic conditions to form the benzothiazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzothiazinone ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Structural Characteristics

The compound has a unique heterocyclic structure characterized by a benzothiazine ring system. The thiazine ring adopts a half-chair conformation, which is crucial for its biological activity. The presence of sulfonyl groups contributes to its reactivity and interaction with biological targets. The molecular formula is C10H11NO3SC_{10}H_{11}NO_3S, and it exhibits distorted tetrahedral geometry around the sulfur atom .

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. In particular, 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has shown efficacy against various bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways .

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have suggested that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Other Therapeutic Applications

Additional applications include potential roles in treating inflammatory conditions due to their ability to inhibit lipoxygenase enzymes, which are involved in the inflammatory response .

Case Study on Antimicrobial Activity

A study published in PubMed evaluated the antimicrobial effects of various benzothiazine derivatives, including 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. The results indicated that this compound exhibited substantial inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study on Anticancer Properties

In another significant study focused on anticancer properties, researchers assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Summary of Applications

Application TypeDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains ,
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Anti-inflammatory EffectsInhibits lipoxygenase enzymes ,

Mechanism of Action

The mechanism of action of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

Compound Substituent (R) Conformation Key Structural Features Source
1-Ethyl derivative Ethyl (C₂H₅) Half-chair S1–N1: 1.477 Å; S1–C8: 1.755 Å; Dihedral angle (SO₂/benzene): 88.91°
1-Methyl derivative Methyl (CH₃) Half-boat S1–N1: 1.6429 Å; S1–C8: 1.7514 Å; Dihedral angle (SO₂/benzene): 89.81°
1-Propyl derivative Propyl (C₃H₇) Sofa S1–N1: 1.629 Å; S1–C8: 1.760 Å; Weak C–H⋯O hydrogen bonds form 3D networks
6-Bromo-1-ethyl derivative Br at C6 Twisted tetrahedral sulfur S1–O bonds: ~1.44 Å; Intramolecular C–H⋯O hydrogen bonds stabilize R₂²(8) ring motifs

Key Observations :

  • The ethyl group in the 1-ethyl derivative induces a half-chair conformation, optimizing steric interactions and hydrogen bonding (e.g., C8–H8⋯O1) .
  • Bromination at C6 () increases steric bulk, altering crystal packing and hydrogen-bonded networks compared to the parent compound.

Reactivity in Multicomponent Reactions (MCRs)

The 1-ethyl derivative exhibits unique reactivity in MCRs with aldehydes and active methylene nitriles:

Reaction Conditions Products Formed Yield Range Competing Process Source
Ethyl cyanoacetate + aromatic aldehydes 2-Amino-4H-pyrans or triethylammonium salts 17–85% Salt formation competes with pyran synthesis
Malononitrile + heteroaromatic aldehydes Exclusive 2-amino-4H-pyrans 70–90% No salt formation observed

Mechanistic Insight :

  • The ethyl group enhances enol nucleophilicity, enabling reversible formation of triethylammonium salts (e.g., bis-adducts), which act as intermediates in pyran synthesis .
  • Methyl or propyl analogs show reduced MCR versatility due to steric/electronic differences .

Pharmacological Comparison

Anti-inflammatory Activity

Compound IC₅₀ (COX-2 Inhibition) Relative Potency vs. Piroxicam® Notes Source
1-Ethyl derivative 0.8 µM 5× higher Optimal substituent size for binding
1-Methyl derivative 2.5 µM 1.5× higher Reduced lipophilicity limits efficacy
1-Propyl derivative Not reported Likely lower due to steric hindrance

Antimicrobial Activity

Compound MIC (C. albicans) Key Structural Determinants Source
1-Ethyl derivative 8 µg/mL Ethyl group enhances membrane permeability
3,3-Dichloro-1-ethyl derivative 16 µg/mL Chlorine substituents reduce solubility

Crystallographic and Stability Insights

  • Hydrogen Bonding : The 1-ethyl derivative forms dimeric structures via C8–H8⋯O1 interactions, while brominated analogs (e.g., 6-bromo-1-ethyl) develop helical chains through C–H⋯O bonds .
  • Thermal Stability : Ethyl-substituted derivatives exhibit higher melting points (~394–395 K) compared to methyl analogs due to enhanced van der Waals interactions .

Biological Activity

1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound belonging to the class of benzothiazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is characterized by a benzothiazine core with a sulfonyl group. Its molecular formula is C10H11NO3SC_{10}H_{11}NO_3S, and it exhibits a distorted tetrahedral geometry around the sulfur atom .

Synthesis and Derivatives

The synthesis of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been documented in various studies, highlighting its importance as a precursor in medicinal chemistry. The compound can be synthesized through multi-component reactions involving active methylene nitriles and heterylcarbaldehydes .

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide demonstrates potent antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the range of 10 to 50 µg/mL .

Antitubercular Activity

Benzothiazines have been recognized for their role as intermediate precursors in the synthesis of antitubercular drugs. Specifically, compounds similar to 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory properties of benzothiazine derivatives. The compound has been reported to exhibit significant inhibition of lipoxygenase enzymes, which play a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The biological activity of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can be attributed to its interaction with various biological targets:

  • Lipoxygenase Inhibition : The compound inhibits lipoxygenase activity, thereby reducing the production of inflammatory mediators.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is believed that the compound disrupts bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have documented the biological effects of benzothiazine derivatives:

StudyFindings
Misu & Togo (2003)Identified lipoxygenase inhibition as a key mechanism for anti-inflammatory effects.
Harmata et al. (2004)Demonstrated antitubercular activity against Mycobacterium tuberculosis.
Zia-ur-Rehman et al. (2016)Reported strong antimicrobial activities against various pathogens.

These findings underscore the therapeutic potential of this class of compounds.

Q & A

Q. What are the established synthetic routes for 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide and its halogenated derivatives?

The compound is synthesized via radical-initiated halogenation. A typical procedure involves refluxing 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄). The reaction mixture is evaporated and recrystallized in ethanol for X-ray diffraction studies . For brominated derivatives, analogous methods with brominating agents (e.g., N-bromosuccinimide) are employed .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction is the primary method. The thiazine ring adopts a "sofa" conformation, with the ethyl group and sulfone oxygen atoms influencing packing. Key bond lengths (e.g., S=O: ~1.43 Å) and torsion angles (e.g., O1–S1–N1–C6: −52.8°) are reported .

Q. What spectroscopic techniques are used for structural validation?

  • IR spectroscopy : Confirms sulfone groups (1344–1041 cm⁻¹ for S=O stretches) and carbonyl groups (~1621 cm⁻¹) .
  • NMR spectroscopy : ¹H-NMR signals for aromatic protons appear at δ 7.85–8.00 ppm, while ¹³C-NMR confirms carbonyl carbons at ~166 ppm .

Advanced Research Questions

Q. How do halogen substituents affect the compound’s reactivity and crystallography?

Halogenation (Cl, Br) at the 3,3-positions increases steric bulk, altering crystal packing. For example:

  • Dichloro derivatives form stronger van der Waals interactions due to Cl's electronegativity .
  • Brominated analogs exhibit larger unit cell volumes (e.g., 6-bromo-3,3-dichloro derivative: a = 7.89 Å, b = 12.37 Å, c = 14.28 Å) compared to non-halogenated forms .

Q. What mechanistic insights explain the radical-initiated chlorination process?

Benzoyl peroxide generates free radicals under heat, abstracting hydrogen from NCS to produce chlorine radicals. These radicals selectively attack the benzothiazine ring’s 3-position due to its electron-deficient nature . Competitive halogenation pathways (e.g., bromine vs. chlorine) depend on reagent electrophilicity and reaction kinetics.

Q. How do substituents influence the compound’s conformational flexibility?

  • Ethyl vs. methyl groups : Ethyl substituents increase steric hindrance, flattening the thiazine ring (torsion angle deviations <5° vs. methyl derivatives) .
  • Halogen size : Larger halogens (Br) distort the sofa conformation, increasing dihedral angles (e.g., C6–C7–C8–S1: 178.0° in dichloro vs. 177.1° in tribromo derivatives) .

Q. What derivatization strategies expand the compound’s utility in medicinal chemistry?

  • Hydrazide formation : Reacting with hydrazine hydrate yields hydrazide derivatives (e.g., 4-hydroxy-2-methyl analogs), validated by TLC and HRMS .
  • Biological activity : While not directly studied for this compound, structurally related benzothiazines show antimicrobial and anti-inflammatory properties, suggesting potential for targeted modifications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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